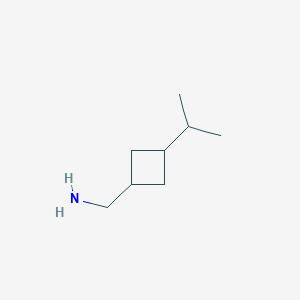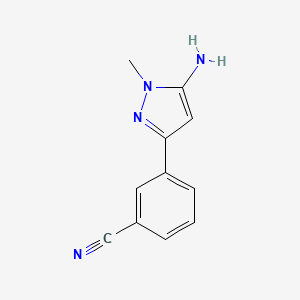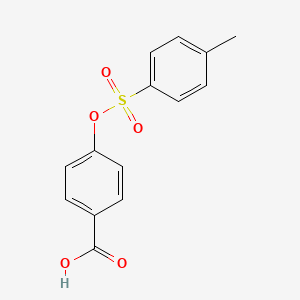
4-(Tosyloxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Tosyloxy)benzoic acid is an organic compound that belongs to the class of benzoic acid derivatives. It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the hydroxyl group of the benzoic acid. This compound is of significant interest in organic synthesis due to its reactivity and utility as an intermediate in the preparation of various chemical products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tosyloxy)benzoic acid typically involves the reaction of p-toluenesulfonyl chloride with 4-hydroxybenzoic acid. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran to facilitate the reaction and improve the yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of green chemistry principles, such as employing water and sodium carbonate as HCl scavengers, has also been explored to make the process more eco-friendly .
Análisis De Reacciones Químicas
Types of Reactions
4-(Tosyloxy)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The aromatic ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, primary amines, and alcohols in the presence of a base.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of sulfonamide, sulfonate esters, and other derivatives.
Reduction: Formation of 4-(Tosyloxy)benzyl alcohol.
Oxidation: Formation of 4-(Tosyloxy)benzoquinone.
Aplicaciones Científicas De Investigación
4-(Tosyloxy)benzoic acid has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Tosyloxy)benzoic acid primarily involves its reactivity as an electrophile due to the presence of the tosyl group. This makes it susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as the formation of sulfonamides or esters.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzoic acid: The precursor to 4-(Tosyloxy)benzoic acid, lacking the tosyl group.
4-Benzyloxybenzoic acid: Similar structure but with a benzyloxy group instead of a tosyl group.
4-(Methanesulfonyloxy)benzoic acid: Contains a methanesulfonyl group instead of a tosyl group.
Uniqueness
This compound is unique due to its tosyl group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C14H12O5S |
|---|---|
Peso molecular |
292.31 g/mol |
Nombre IUPAC |
4-(4-methylphenyl)sulfonyloxybenzoic acid |
InChI |
InChI=1S/C14H12O5S/c1-10-2-8-13(9-3-10)20(17,18)19-12-6-4-11(5-7-12)14(15)16/h2-9H,1H3,(H,15,16) |
Clave InChI |
SOQWSEWRMYFXRL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


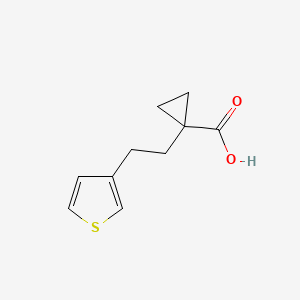
![1-{1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}cyclopropane-1-carboxylicacid](/img/structure/B13567668.png)
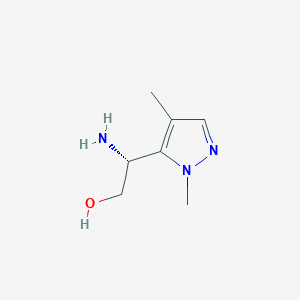

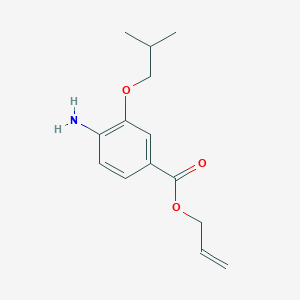
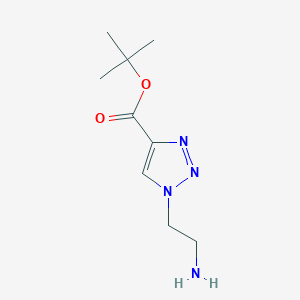
![3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B13567691.png)
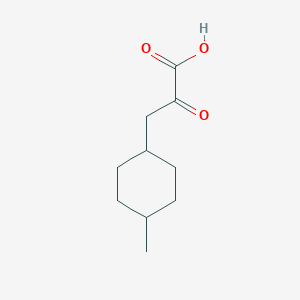
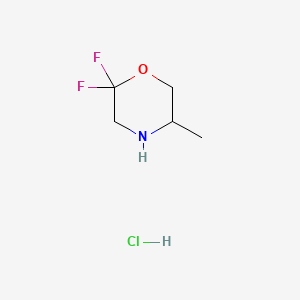
![2,2'-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}azanediyl)di(ethan-1-ol)](/img/structure/B13567701.png)

